7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
7-(2-chlorophenyl)-N-propan-2-yl-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2OS/c1-11(2)17-15(19)18-8-7-14(20-10-9-18)12-5-3-4-6-13(12)16/h3-6,11,14H,7-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMBKRKAVQVYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-chlorophenyl-substituted amine and a thiol. The reaction is usually carried out under basic conditions, using reagents like sodium hydride or potassium carbonate.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction. This step involves the reaction of the thiazepane intermediate with an isopropyl halide, such as isopropyl bromide, in the presence of a base like sodium hydride.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the thiazepane intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines or alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights analogs with distinct heterocyclic cores but shared functional motifs. Below is a comparative analysis based on structural features and inferred properties:
Table 1: Structural Comparison of 7-(2-Chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide and Patent Compounds
| Feature | Target Compound | Patent Compound 1 (EP 2023/39) | Patent Compound 2 (EP 2023/39) |
|---|---|---|---|
| Core Structure | 1,4-Thiazepane (7-membered ring: S, N) | Imidazo[1,2-a]pyridine + pyrido[1,2-a]pyrimidin-4-one (fused) | Imidazo[1,2-a]pyridine + pyrido[1,2-a]pyrimidin-4-one (fused) |
| Substituents | - 2-Chlorophenyl at 7-position - Isopropyl carboxamide at 4-position |
- 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl - Tetrahydropyridinyl |
- 8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl - Piperazinyl (isopropyl) |
| Halogen Position | Chlorine at ortho position of phenyl ring | Fluorine at 8-position of imidazopyridine | Chlorine at 8-position of imidazopyridine |
| Key Functional Groups | Carboxamide, thioether, secondary amine | Piperazinyl, fused heteroaromatics | Piperazinyl, fused heteroaromatics |
Key Observations
Core Flexibility vs. Rigidity: The 1,4-thiazepane core in the target compound allows greater conformational flexibility compared to the fused bicyclic systems in the patent compounds. This flexibility may enhance binding to flexible protein pockets but reduce selectivity . The fused imidazo-pyrido-pyrimidinone cores in the patent compounds are rigid, favoring strong π-π stacking and planar interactions with targets like kinases or GPCRs .
In the patent compounds, 8-fluoro or 8-chloro substituents on imidazopyridine may modulate electronic properties (e.g., electron-withdrawing effects) and influence metabolic stability .
Carboxamide vs. Piperazinyl Groups :
- The isopropyl carboxamide in the target compound provides hydrogen-bonding capability and moderate lipophilicity.
- The piperazinyl group in the patent compounds (e.g., 4-(propan-2-yl)piperazin-1-yl) introduces basicity and solubility, which could improve pharmacokinetics .
Research Findings and Implications
- Metabolic Stability : Thiazepanes are prone to oxidative metabolism at the sulfur atom, whereas fused heteroaromatics (as in patent compounds) may exhibit longer half-lives due to aromatic stability .
- Target Selectivity : The rigid fused cores in patent compounds may target specific enzymes (e.g., kinases), while the flexible thiazepane could interact with broader targets like ion channels or neurotransmitter receptors.
- Synthetic Feasibility : The target compound’s synthesis likely involves ring-forming reactions (e.g., cyclization of thioglycolic acid derivatives), whereas patent compounds require multi-step fusion of heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
